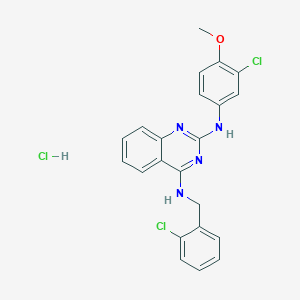

![molecular formula C8H15NO B2766115 3-Azabicyclo[3.3.1]nonan-9-ol CAS No. 90483-13-9](/img/structure/B2766115.png)

3-Azabicyclo[3.3.1]nonan-9-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Azabicyclo[3.3.1]nonan-9-ol, also known as 3-Azabicyclo[3.3.1]nonanol or ABCN, is a bicyclic monoterpene alcohol that is widely utilized in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. ABCN is a natural product found in essential oils, such as cinnamon and clove, and is also a major component of the flavorings used in many foods and beverages. It is also used as an intermediate in the synthesis of many other compounds, including pharmaceuticals.

Scientific Research Applications

Reduction to Alcohols: The reduction of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-ones with sodium tetrahydridoborate yields the corresponding alcohols as mixtures of α- and β-epimers at a ratio of 2:3 . These alcohols can further react with acetyl chloride and methanesulfonyl chloride at the hydroxy group to form O-acetyl and O-methylsulfonyl derivatives.

Substitution Reactions: By treating the alcohols with potassium iodide and sodium azide, researchers have obtained 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes. These compounds find applications in various fields .

Phosphonium Ylides and Wittig Reaction: Triphenylphosphine treatment of 9-iodo derivatives leads to triphenylphosphonium salts. These salts can be converted into phosphonium ylides, which readily react with benzaldehyde according to the Wittig reaction .

Catalytic Oxidation of Alcohols

3-Azabicyclo[3.3.1]nonan-9-ol derivatives, such as 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO), serve as catalytic oxidants for the aerobic oxidation of alcohols. ABNO enables greener oxidation of alcohols under aerobic conditions, making it a valuable tool in synthetic chemistry .

σ2 Receptor Ligands

N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs have been investigated as σ2 receptor ligands. These compounds show promise as PET imaging agents and chemosensitization agents .

Amides and Schiff Bases

Catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel yields 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. These amines can be converted into amides via reactions with acetyl and chloroacetyl chlorides, as well as maleic and succinic anhydrides. Additionally, they form Schiff bases through condensation reactions .

Mechanism of Action

Mode of Action

3-Azabicyclo[3.3.1]nonan-9-ol undergoes various transformations involving its hydroxy group . For instance, it reacts with acetyl chloride and methanesulfonyl chloride to form O-acetyl and O-methylsulfonyl derivatives . These derivatives then react with potassium iodide and sodium azide to afford 3-substituted 9-iodo (azido)-3-azabicyclo[3.3.1]nonanes .

properties

IUPAC Name |

3-azabicyclo[3.3.1]nonan-9-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-6-2-1-3-7(8)5-9-4-6/h6-10H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRDRFUVPXXUBMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC(C1)C2O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azabicyclo[3.3.1]nonan-9-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

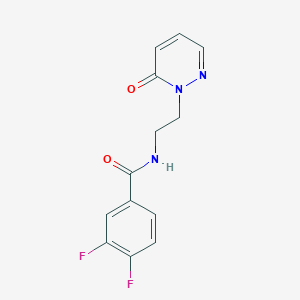

![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)

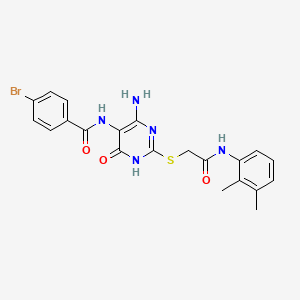

![Ethyl 2-(3,5-dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2766035.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2766038.png)

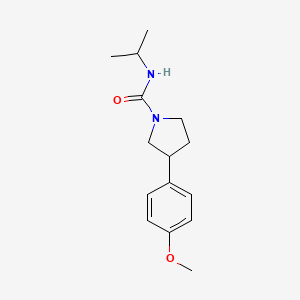

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)

![8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2766043.png)

![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)

![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)

![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)

![3-allyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2766054.png)